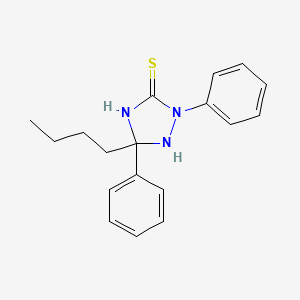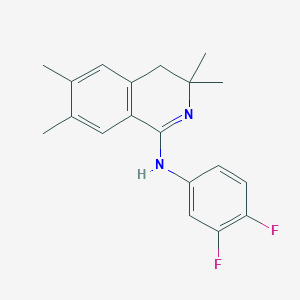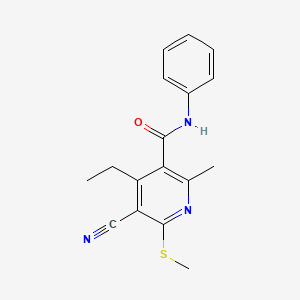
1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique isoquinoline structure. Isoquinolines are a class of heterocyclic aromatic organic compounds, and this particular compound features two isoquinoline units with dimethyl substitutions. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Units: The initial step involves the synthesis of the isoquinoline units. This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Dimethyl Substitution: The next step involves the introduction of dimethyl groups. This can be done using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling of Isoquinoline Units: The final step involves coupling the two isoquinoline units. This can be achieved through a Friedel-Crafts alkylation reaction, where one isoquinoline unit is alkylated with the other in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of heterocyclic chemistry.
Biology: In biological research, the compound is used to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline structure allows it to bind to specific sites on these targets, modulating their activity. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile
- 2-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- Ethyl (3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)(hydroxyimino)acetate
Uniqueness
1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its dual isoquinoline structure with dimethyl substitutions. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, which can be leveraged in the synthesis of novel compounds and the study of isoquinoline chemistry.
Properties
CAS No. |
447429-21-2 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C22H24N2/c1-21(2)13-15-9-5-7-11-17(15)19(23-21)20-18-12-8-6-10-16(18)14-22(3,4)24-20/h5-12H,13-14H2,1-4H3 |
InChI Key |
VPDDCFZETSMVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC(CC4=CC=CC=C43)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11516090.png)
![7-tert-butyl-2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11516093.png)
![(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one](/img/structure/B11516096.png)

![3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11516104.png)
![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]](/img/structure/B11516129.png)
![[({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11516131.png)

![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11516139.png)
![2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11516149.png)
![(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11516155.png)
![Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11516157.png)
![8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11516162.png)

